![molecular formula C24H28N4O2 B11011356 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11011356.png)
3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one typically involves multiple steps. One common approach is to start with the quinazolinone core and introduce the piperazine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides with bases like K2CO3 in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and bind to target proteins, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- [4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
Uniqueness
3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core and a piperazine moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O2/c1-18-7-5-10-22(19(18)2)26-13-15-27(16-14-26)23(29)11-6-12-28-17-25-21-9-4-3-8-20(21)24(28)30/h3-5,7-10,17H,6,11-16H2,1-2H3 |
InChI Key |
ODHVWGXUVUFBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011273.png)
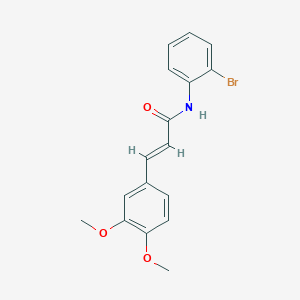
![N-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B11011281.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11011282.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11011294.png)
![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11011299.png)
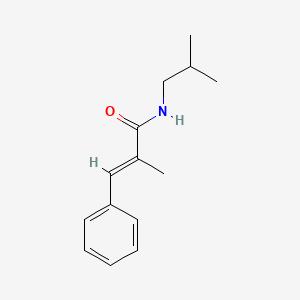
![4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11011311.png)
![3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011313.png)
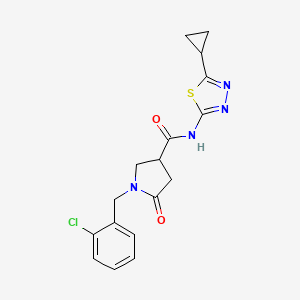
![3-methyl-5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11011323.png)
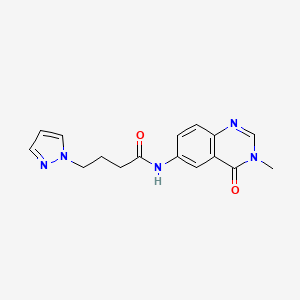
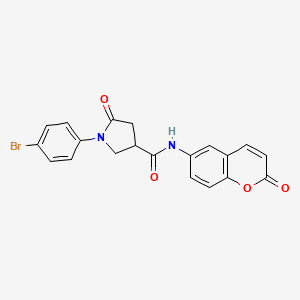
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11011347.png)
